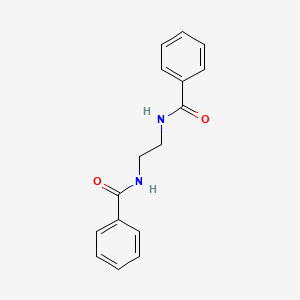

n,n'-ethylenebisbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-benzamidoethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c19-15(13-7-3-1-4-8-13)17-11-12-18-16(20)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWGGAHDZCNJXJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060943 | |

| Record name | Benzamide, N,N'-1,2-ethanediylbis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24823197 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

644-33-7 | |

| Record name | N,N′-1,2-Ethanediylbis[benzamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=644-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-1,2-Ethanediylbisbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-Dibenzoylethylenediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6238 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, N,N'-1,2-ethanediylbis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzamide, N,N'-1,2-ethanediylbis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-ethylenebis(benzamide) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.378 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N'-1,2-ETHANEDIYLBISBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YMU5QQF59S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N,N'-Ethylenebisbenzamide: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N,N'-ethylenebisbenzamide, a versatile molecule with applications ranging from materials science to the periphery of pharmaceutical research. We will delve into its core chemical structure, physicochemical properties, synthesis, and functional mechanisms, offering field-proven insights for its practical application and future exploration.

Core Molecular Identity and Structure

N,N'-ethylenebisbenzamide is a symmetrical bis-amide characterized by two benzamide moieties linked by an ethylene bridge. This structure imparts a unique combination of rigidity from the aromatic rings and flexibility from the ethylene linker, underpinned by the strong hydrogen-bonding capability of the amide groups.

IUPAC Name: N,N'-(ethane-1,2-diyl)dibenzamide[1] Synonyms: N,N'-Dibenzoyl-1,2-ethylenediamine, Ethylenebis(benzamide) CAS Number: 644-33-7[1] Molecular Formula: C₁₆H₁₆N₂O₂[1] Molecular Weight: 268.31 g/mol [1][2]

Caption: Chemical structure of N,N'-ethylenebisbenzamide.

Physicochemical and Spectroscopic Profile

The physical properties of N,N'-ethylenebisbenzamide are dominated by its highly ordered structure and capacity for strong intermolecular hydrogen bonding.

| Property | Value | Source |

| Appearance | White to off-white crystalline powder | [Generic Observation] |

| Melting Point | 242 °C | [3] |

| Boiling Point | 581.3 °C at 760 mmHg | [3] |

| Density | 1.161 g/cm³ | [3] |

| Solubility | Low solubility in water and nonpolar solvents. Soluble in polar aprotic solvents like DMF and DMSO, and polar protic solvents like hot ethanol. | [3][4][5] |

Spectroscopic Analysis

Definitive structural confirmation is achieved through a combination of spectroscopic methods. While a publicly available, fully assigned spectrum for this specific compound is elusive, we can predict its features based on established principles and data from closely related benzamide structures.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be symmetrical.

-

Aromatic Protons (Ar-H): A multiplet between δ 7.4-7.9 ppm, integrating to 10H. The protons ortho to the carbonyl group will be the most downfield.

-

Amide Protons (N-H): A broad singlet or triplet (due to coupling with adjacent CH₂) typically appearing downfield, around δ 6.4-8.0 ppm. Its position can be concentration and solvent dependent.

-

Ethylene Protons (-CH₂-): A singlet or a multiplet around δ 3.7 ppm, integrating to 4H. The exact multiplicity depends on the rate of N-H exchange and rotation around the C-N bonds.

¹³C NMR Spectroscopy:

-

Carbonyl Carbon (C=O): The amide carbonyl carbon is expected in the δ 167-172 ppm region.

-

Aromatic Carbons: Signals will appear between δ 127-135 ppm. The carbon attached to the carbonyl group (ipso-carbon) will be distinct from the ortho, meta, and para carbons.

-

Ethylene Carbons (-CH₂-): A signal is expected around δ 40-45 ppm.

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups.[1]

-

N-H Stretch: A sharp peak around 3300 cm⁻¹, indicative of the secondary amide N-H bond.

-

C-H Stretch (Aromatic): Signals typically appear just above 3000 cm⁻¹.

-

C=O Stretch (Amide I band): A strong, sharp absorption around 1630-1650 cm⁻¹.

-

N-H Bend (Amide II band): A significant peak around 1530-1550 cm⁻¹.

Mass Spectrometry: Under electron ionization (EI), the molecular ion peak [M]⁺ at m/z = 268 would be expected. Key fragmentation pathways would likely involve:

-

Amide Bond Cleavage: Cleavage of the C-N bond can lead to a benzoyl cation fragment [C₆H₅CO]⁺ at m/z = 105.

-

Benzylic-type Cleavage: Cleavage of the bond between the ethylene carbons could result in a [C₆H₅CONHCH₂]⁺ fragment.

Synthesis of N,N'-Ethylenebisbenzamide

The most direct and common laboratory synthesis is the Schotten-Baumann reaction between ethylenediamine and two equivalents of benzoyl chloride.[2] The causality behind this choice is the high reactivity of the acyl chloride, which readily undergoes nucleophilic attack by the amine. The use of a base is critical to neutralize the HCl byproduct, driving the reaction to completion.

Caption: Experimental workflow for the synthesis of N,N'-ethylenebisbenzamide.

Detailed Experimental Protocol

This protocol is a self-validating system; successful execution, confirmed by the spectroscopic data outlined above, validates the procedure.

-

Reaction Setup: To a solution of ethylenediamine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base (2.2 eq.), such as aqueous sodium hydroxide or triethylamine. Cool the mixture to 0 °C in an ice bath with vigorous stirring.

-

Acylation: Slowly add a solution of benzoyl chloride (2.1 eq.) in the same solvent dropwise over 30-60 minutes, ensuring the temperature remains below 10 °C. The formation of a white precipitate is typically observed.

-

Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: If using an aqueous base, separate the organic layer. If using an organic base, add water to the reaction mixture. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The resulting white solid can be purified by recrystallization from a hot solvent, such as ethanol, to yield pure N,N'-ethylenebisbenzamide as white crystals.[6]

Core Applications and Mechanistic Insights

The utility of N,N'-ethylenebisbenzamide stems from its unique molecular architecture, which facilitates specific intermolecular interactions.

Organogelator and Thickening Agent

N,N'-ethylenebisbenzamide is an effective low-molecular-weight organogelator.[3] The mechanism is rooted in its ability to self-assemble into a three-dimensional fibrous network within an organic liquid, immobilizing the solvent and forming a gel.

Causality of Gelation: The driving force for this self-assembly is a combination of directional intermolecular interactions:

-

Hydrogen Bonding: The secondary amide groups (N-H donor and C=O acceptor) form strong, directional hydrogen bonds, creating one-dimensional "tapes" or "ribbons" of molecules.[7][8]

-

Van der Waals Forces: The long, linear nature of the molecule allows for significant van der Waals interactions between the ethylene and phenyl groups, which helps to bundle the hydrogen-bonded ribbons into thicker fibers.[7]

-

π-π Stacking: The phenyl rings can engage in π-π stacking, further stabilizing the fibrous network.

The even-numbered ethylene spacer dictates an antiparallel alignment of the amide groups, which influences the packing and strength of the resulting network.[9] This controlled self-assembly makes it a valuable thickener and structuring agent in lubricants and greases, where it enhances thermal stability and mechanical performance.[3]

Sources

- 1. N',n''-ethylene bis benzamide [webbook.nist.gov]

- 2. N,N'-ETHYLENEBISBENZAMIDE synthesis - chemicalbook [chemicalbook.com]

- 3. N,N'-ethylenebis(benzamide) [myskinrecipes.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

- 7. Influence of odd–even effect and intermolecular interactions in 2D molecular layers of bisamide organogelators - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Crystal structures, thermal properties and intermolecular interactions of new benzamide-based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular Arrangement and Thermal Properties of Bisamide Organogelators in the Solid State - PMC [pmc.ncbi.nlm.nih.gov]

synthesis of n,n'-ethylenebisbenzamide from ethylenediamine and benzoyl chloride

An In-depth Technical Guide to the Synthesis of N,N'-Ethylenebisbenzamide from Ethylenediamine and Benzoyl Chloride

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of N,N'-ethylenebisbenzamide, a diamide of significant interest in coordination chemistry, materials science, and as a precursor in organic synthesis. The document details the robust and widely adopted Schotten-Baumann methodology for this preparation, beginning with a thorough examination of the reaction mechanism. It proceeds to offer a detailed, field-proven experimental protocol, encompassing reaction setup, purification, and comprehensive characterization of the final product. This guide is structured to provide researchers, chemists, and drug development professionals with the technical accuracy and practical insights required for successful synthesis and validation.

Introduction and Significance

N,N'-ethylenebisbenzamide is a symmetrical diamide featuring two benzoyl groups linked by an ethylenediamine bridge. This structure imparts a number of useful properties, including the ability to act as a bidentate ligand in coordination chemistry and as a building block for more complex supramolecular structures. Its derivatives are explored for applications ranging from polymer additives to precursors for biologically active compounds.

The synthesis from ethylenediamine and benzoyl chloride is a classic example of nucleophilic acyl substitution and serves as an excellent model for amide bond formation, a cornerstone reaction in organic and medicinal chemistry.

The Underlying Chemistry: The Schotten-Baumann Reaction

The synthesis of N,N'-ethylenebisbenzamide from ethylenediamine and benzoyl chloride is a classic application of the Schotten-Baumann reaction, first described in the 1880s.[1][2] This method is highly effective for forming amides from amines and acyl chlorides.[3][4]

Reaction Principle: The reaction proceeds via a nucleophilic acyl substitution mechanism.[5] The primary amine groups of ethylenediamine are potent nucleophiles that attack the electrophilic carbonyl carbon of benzoyl chloride. The reaction is conducted in the presence of an aqueous base, typically sodium hydroxide (NaOH), which serves two critical functions:

-

Neutralization: It neutralizes the hydrochloric acid (HCl) byproduct that is formed during the reaction.[1] This prevents the protonation of the unreacted amine, which would render it non-nucleophilic and halt the reaction.

-

Equilibrium Shift: By consuming the HCl, the base drives the reaction equilibrium towards the formation of the amide product.[1]

The overall balanced chemical equation is:

C₂H₄(NH₂)₂ + 2 C₆H₅COCl + 2 NaOH → C₁₆H₁₆N₂O₂ + 2 NaCl + 2 H₂O

Mechanism: The mechanism involves a two-step process for each amine group:

-

Nucleophilic Attack: A lone pair of electrons from the nitrogen atom of ethylenediamine attacks the carbonyl carbon of benzoyl chloride, breaking the C=O π bond and forming a tetrahedral intermediate.[4][5]

-

Leaving Group Elimination: The tetrahedral intermediate is unstable. It collapses, reforming the C=O double bond and expelling the chloride ion, which is an excellent leaving group. The base then deprotonates the positively charged nitrogen, yielding the stable amide and regenerating the nucleophilic amine for the second acylation.

Detailed Experimental Protocol

This protocol is designed for the reliable synthesis and purification of N,N'-ethylenebisbenzamide on a laboratory scale.

Materials and Reagents

| Reagent / Material | Molar Mass ( g/mol ) | Quantity | Molar Eq. | Notes |

| Ethylenediamine | 60.10 | 1.50 g (1.67 mL) | 1.0 | Corrosive, flammable. Handle in fume hood. |

| Benzoyl Chloride | 140.57 | 7.31 g (6.0 mL) | 2.1 | Corrosive, lachrymator, water-reactive.[6] |

| Sodium Hydroxide (NaOH) | 40.00 | 2.20 g | 2.2 | Corrosive. |

| Deionized Water | 18.02 | 75 mL | - | |

| Dichloromethane (CH₂Cl₂) | 84.93 | ~50 mL | - | For workup/washing (optional). |

| Ethanol (95%) | 46.07 | ~100 mL | - | For recrystallization. |

Equipment

-

250 mL Erlenmeyer flask or beaker

-

100 mL dropping funnel (optional, but recommended)

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Büchner funnel and vacuum flask

-

Filter paper

-

Standard laboratory glassware

-

Melting point apparatus

Step-by-Step Synthesis Workflow

The experimental workflow is outlined below. Adherence to these steps, particularly temperature control and gradual addition of the acyl chloride, is critical for achieving a high yield and purity.

Sources

N,N'-Ethylenebisbenzamide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Foreword

In the landscape of chemical synthesis and material science, certain molecules, while not always in the spotlight, form the backbone of significant technological advancements. N,N'-Ethylenebisbenzamide is one such compound. Its deceptively simple structure, featuring two benzamide moieties linked by an ethylene bridge, belies a rich chemistry that has found applications in fields as diverse as corrosion inhibition and supramolecular chemistry. For researchers, scientists, and drug development professionals, a thorough understanding of this molecule's properties, synthesis, and analytical characterization is paramount for unlocking its full potential. This guide provides an in-depth technical overview of N,N'-Ethylenebisbenzamide, moving beyond a simple recitation of facts to offer insights into the causality behind its behavior and practical, field-proven methodologies for its study.

Core Molecular Attributes

A foundational understanding of a molecule begins with its fundamental properties. N,N'-Ethylenebisbenzamide is no exception.

| Property | Value | Source(s) |

| CAS Number | 644-33-7 | [1] |

| Molecular Formula | C₁₆H₁₆N₂O₂ | [1] |

| Molecular Weight | 268.31 g/mol | [1] |

| Appearance | White crystalline powder | - |

| Melting Point | 242-245 °C | - |

| Boiling Point | 581.3 °C at 760 mmHg | - |

The presence of two amide functional groups is a key structural feature, enabling N,N'-ethylenebisbenzamide to participate in hydrogen bonding, a critical factor in its supramolecular behavior and physical properties.[2]

Synthesis of N,N'-Ethylenebisbenzamide: The Schotten-Baumann Approach

The synthesis of N,N'-Ethylenebisbenzamide is most effectively achieved through the Schotten-Baumann reaction, a robust and widely used method for the acylation of amines.[3] This reaction involves the treatment of an amine with an acid chloride in the presence of an aqueous base. The base serves a dual purpose: it neutralizes the hydrochloric acid byproduct of the reaction, preventing the protonation of the starting amine, and it drives the equilibrium towards the formation of the amide product.[4]

Experimental Protocol: Synthesis via Schotten-Baumann Reaction

This protocol provides a detailed, step-by-step methodology for the synthesis of N,N'-Ethylenebisbenzamide.

Materials:

-

Ethylenediamine

-

Benzoyl chloride

-

10% (w/v) Sodium hydroxide (NaOH) solution

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylenediamine (1.0 equivalent) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Simultaneously, add benzoyl chloride (2.2 equivalents) dropwise from the dropping funnel and the 10% aqueous sodium hydroxide solution to the stirred ethylenediamine solution. Maintain the temperature at 0 °C and ensure the pH of the aqueous layer remains basic (pH > 8).

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-3 hours.

-

Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 10% NaOH solution, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from hot ethanol to yield pure N,N'-Ethylenebisbenzamide as a white crystalline solid.

Causality in Experimental Choices

-

Excess Benzoyl Chloride: A slight excess of benzoyl chloride is used to ensure the complete di-acylation of the ethylenediamine.

-

Low Temperature: The reaction is initially carried out at 0 °C to control the exothermic nature of the acylation reaction and to minimize side reactions.

-

Aqueous Base: The use of aqueous NaOH is crucial for the success of the Schotten-Baumann reaction. It effectively neutralizes the HCl generated, which would otherwise react with the amine starting material, rendering it unreactive.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of N,N'-Ethylenebisbenzamide via the Schotten-Baumann reaction.

Applications and Mechanistic Insights

While N,N'-Ethylenebisbenzamide has several industrial applications, its utility in research, particularly in areas relevant to drug development, is an emerging field of interest.

Corrosion Inhibition

Benzamide derivatives are known to be effective corrosion inhibitors for various metals and alloys. The mechanism of inhibition is attributed to the adsorption of the molecule onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. The lone pair of electrons on the nitrogen and oxygen atoms of the amide groups, as well as the π-electrons of the aromatic rings, facilitate this adsorption process. This protective layer acts as a barrier to both anodic and cathodic reactions, thus inhibiting the overall corrosion process.

Supramolecular Chemistry and Organogel Formation

The ability of N,N'-ethylenebisbenzamide to form extensive hydrogen bonding networks is central to its role in supramolecular chemistry.[2] These non-covalent interactions can drive the self-assembly of the molecules into higher-order structures. Under specific conditions, these self-assembled structures can immobilize solvent molecules, leading to the formation of organogels.[5] The formation of these gels is dependent on factors such as solvent polarity, temperature, and the concentration of the gelator. The study of such systems provides valuable insights into the principles of molecular self-assembly, which is a key concept in drug delivery and biomaterials science.

Potential in Drug Development

While N,N'-ethylenebisbenzamide itself is not a therapeutic agent, its derivatives have shown promise in medicinal chemistry. Research has indicated that some derivatives possess antimicrobial and antioxidant properties.[2] Furthermore, the core structure of N,N'-ethylenebisbenzamide can serve as a scaffold for the synthesis of more complex molecules with potential therapeutic applications, including in cancer research.[2][4] For instance, related N,N'-bis(2-hydroxybenzyl)ethylenediamine derivatives have demonstrated cytotoxic activity in human cancer cell lines.[4] The ethylenebisbenzamide backbone provides a rigid and well-defined platform for the spatial orientation of various functional groups, which can be tailored to interact with specific biological targets.

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and quantity of N,N'-Ethylenebisbenzamide. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC (RP-HPLC) method is suitable for the analysis of N,N'-Ethylenebisbenzamide.

Experimental Protocol: RP-HPLC Method

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Method Validation Considerations:

-

Linearity: The method should be linear over a defined concentration range.

-

Accuracy: The accuracy should be assessed by recovery studies.

-

Precision: Repeatability and intermediate precision should be determined.

-

Specificity: The ability to resolve the analyte from potential impurities should be demonstrated.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides both chromatographic separation and mass spectrometric identification, offering a high degree of confidence in the analysis.

Experimental Protocol: GC-MS Method

| Parameter | Condition |

| GC Column | HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Injector Temperature | 280 °C |

| Oven Program | Initial 150 °C for 2 min, ramp to 300 °C at 15 °C/min, hold for 5 min |

| MS Ion Source | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-400 amu |

Expected Fragmentation Pattern:

The EI mass spectrum of N,N'-Ethylenebisbenzamide is expected to show a molecular ion peak (m/z 268) and characteristic fragment ions resulting from the cleavage of the amide bonds and the ethylene linker. Key fragments would likely include the benzoyl cation (m/z 105) and fragments corresponding to the loss of a benzamide group.

Analytical Workflow Diagram

Caption: General workflow for the analytical characterization of N,N'-Ethylenebisbenzamide.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling N,N'-Ethylenebisbenzamide. It is recommended to handle this compound in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion and Future Outlook

N,N'-Ethylenebisbenzamide is a versatile molecule with established applications and significant potential for future research. Its straightforward synthesis, coupled with its interesting supramolecular properties, makes it an attractive building block for the development of novel materials and functional molecules. For researchers in drug development, the ethylenebisbenzamide scaffold offers a promising starting point for the design of new therapeutic agents. As analytical techniques continue to advance, a deeper understanding of the structure-property relationships of this and related compounds will undoubtedly emerge, paving the way for new and innovative applications.

References

- Gowda, B. T., et al. (2015). Crystal structure of (E)-N-{2-[2-(2-chlorobenzylidene)hydrazin-1-yl]-2-oxoethyl}.

- Prukała, D., et al. (2010). N-[2-(Acetamido)ethyl]-2-hydroxybenzamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o359.

-

Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]

- Al-Amiery, A. A., et al. (2012). Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines. Molecules, 17(9), 10456–10467.

- Terech, P., & Weiss, R. G. (2008). Supramolecular Organogels Based on N-Benzyl, N′-Acylbispidinols.

-

ResearchGate. (2022). (PDF) Crystal structure of (E)-N-{2-[2-(2-chlorobenzylidene)hydrazin-1-yl]-2-oxoethyl}-4-methylbenzamide monohydrate. Retrieved from [Link]

- Islam, T., et al. (2022). isocratic rp-hplc method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds. 7th International Conference on Advancement in Science and Technology (iCAST2021).

-

ResearchGate. (2009). N,N′-Ethylenebisstearamide Additive in Intravaginal Drug Delivery Device Determined by NP-LC with ELSD. Retrieved from [Link]

-

ResearchGate. (2023). Design, synthesis, molecular docking and biological screening of N-ethyl-N-methylbenzenesulfonamide derivatives as effective antimicrobial and antiproliferative agents | Request PDF. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of N,N-Bis (2-hydroxy)-p-phenylenediamine on Primesep 100 Column. Retrieved from [Link]

- de la Cruz, J. P., et al. (2022).

-

Journal of Chemical Health Risks. (2024). Development and Validation of a RP-HPLC Method for Simultaneous Determination of Bempedoic Acid. Retrieved from [Link]

- Fun, H. K., et al. (2008). N-Isopropylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2371.

-

ResearchGate. (2017). GC EI/MS mass spectrum of peak at 17.84 min. Retrieved from [Link]

- Ji, X. Y., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 18(3), 3630–3640.

- van der Westhuizen, J. H., et al. (2025). Synthesis, crystal structure and thermal properties of N′-[(E)-3,5-di-tert-butyl-2-hydroxybenzylidene]-2-hydroxybenzohydrazide ethanol quatersolvate.

-

ResearchGate. (2007). GC EI/MS mass spectrum of peak at 17.84 min. Retrieved from [Link]

Sources

- 1. N,N'-ETHYLENEBISBENZAMIDE synthesis - chemicalbook [chemicalbook.com]

- 2. Buy n,n'-ethylenebisbenzamide | 644-33-7 [smolecule.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Supramolecular Organogels Based on N-Benzyl, N′-Acylbispidinols - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of N,N'-Ethylenebisbenzamide in DMSO, DMF, and Other Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of N,N'-ethylenebisbenzamide. In the absence of extensive published quantitative solubility data, this document establishes a predictive framework based on the physicochemical properties of the solute and a range of common organic solvents. It offers a detailed exploration of the molecular interactions expected to govern solubility, with a particular focus on polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). Furthermore, this guide presents robust, step-by-step experimental protocols for the precise determination of N,N'-ethylenebisbenzamide's solubility, empowering researchers to generate empirical data tailored to their specific applications in areas such as formulation development, process chemistry, and materials science.

Introduction: Understanding the Importance of N,N'-Ethylenebisbenzamide Solubility

N,N'-ethylenebisbenzamide is a symmetrical diamide with the chemical structure C₁₆H₁₆N₂O₂[1]. Its robust structure, featuring two benzamide groups linked by an ethylene bridge, imparts properties such as high thermal stability, making it a valuable compound in various industrial and research applications. In the realm of drug development and materials science, understanding the solubility of a compound is a critical first step. Solubility dictates how a compound can be processed, formulated, and ultimately, its bioavailability and efficacy in biological systems[2]. For researchers working with N,N'-ethylenebisbenzamide, a thorough grasp of its behavior in different solvent systems is paramount for designing successful experiments and developing viable products.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute and the solvent.

Properties of N,N'-Ethylenebisbenzamide

To predict its solubility, we must first examine the key physicochemical properties of N,N'-ethylenebisbenzamide:

-

Molecular Formula: C₁₆H₁₆N₂O₂[1]

-

Molecular Weight: 268.31 g/mol [1]

-

Structure: The molecule contains two polar amide groups (-CONH-) capable of acting as both hydrogen bond donors (N-H) and acceptors (C=O). It also features two nonpolar phenyl rings and an ethylene linker. This amphiphilic nature is the primary determinant of its solubility profile.

-

Melting Point: High, typically around 240-244 °C, suggesting strong intermolecular forces in the solid state that must be overcome by the solvent.

Properties of Common Organic Solvents

The choice of solvent is critical. Below is a summary of the properties of solvents relevant to this guide.

| Solvent | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Type | Key Features |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 78.13 | 189 | Polar Aprotic | Highly polar, strong hydrogen bond acceptor, dissolves a wide range of polar and nonpolar compounds.[3][4] |

| N,N-Dimethylformamide (DMF) | HCON(CH₃)₂ | 73.09 | 153 | Polar Aprotic | High dielectric constant, miscible with water and most organic solvents, known as a "universal solvent".[5][6][7][8] |

| Methanol | CH₃OH | 32.04 | 64.7 | Polar Protic | Capable of hydrogen bonding, miscible with water.[9][10][11][12][13] |

| Ethanol | C₂H₅OH | 46.07 | 78.3 | Polar Protic | Capable of hydrogen bonding, widely used as a solvent and antiseptic.[14][15][16][17][18] |

| Acetone | CH₃COCH₃ | 58.08 | 56 | Polar Aprotic | Miscible with water and organic solvents, highly volatile.[19][20][21][22][23] |

| Acetonitrile | CH₃CN | 41.05 | 81.6 | Polar Aprotic | Polar with a significant dipole moment, used in HPLC.[24][25][26][27] |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66 | Polar Aprotic (Ethereal) | Moderate polarity, water-miscible, can form peroxides.[28][29][30][31][32] |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 39.6 | Nonpolar (Chlorinated) | Volatile, effective at dissolving many organic compounds.[33][34][35][36][37] |

Predicted Solubility of N,N'-Ethylenebisbenzamide

Based on the structural characteristics of N,N'-ethylenebisbenzamide and the properties of the solvents, the following qualitative solubility profile is predicted:

-

High Solubility: Expected in highly polar aprotic solvents like DMSO and DMF . These solvents are excellent hydrogen bond acceptors and can effectively solvate the polar amide groups of the molecule, disrupting the strong intermolecular forces present in the solid solute.

-

Moderate to Good Solubility: Polar protic solvents such as methanol and ethanol are likely to be reasonably good solvents. They can engage in hydrogen bonding with the amide groups. Chlorinated solvents like dichloromethane may also show moderate solvating power due to interactions with the aromatic rings and the polar amide functionality.

-

Moderate Solubility: Less polar solvents like tetrahydrofuran (THF) and acetone , which can act as hydrogen bond acceptors, are expected to show moderate solubility.

-

Low to Negligible Solubility: Nonpolar solvents such as hexane and toluene are predicted to be poor solvents for N,N'-ethylenebisbenzamide due to the significant polarity of the amide groups. Similarly, due to the large nonpolar surface area of the two phenyl rings, it is expected to have very low solubility in water.

It is crucial to emphasize that these are predictions. For any application requiring precise concentrations, experimental determination of solubility is essential.

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is required. The following section details a robust and widely accepted methodology.

Workflow for Solubility Determination

The following diagram illustrates the key steps in the isothermal equilibrium solubility method, also known as the shake-flask method.

Sources

- 1. N',n''-ethylene bis benzamide [webbook.nist.gov]

- 2. pharmacyjournal.info [pharmacyjournal.info]

- 3. Dimethyl Sulfoxide Solvent Properties [macro.lsu.edu]

- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 5. adityadyechem.com [adityadyechem.com]

- 6. kianresin.com [kianresin.com]

- 7. manavchem.com [manavchem.com]

- 8. productcatalog.eastman.com [productcatalog.eastman.com]

- 9. cetinerengineering.com [cetinerengineering.com]

- 10. SATHEE: Chemistry Methanol [satheejee.iitk.ac.in]

- 11. Methanol Solvent Properties [macro.lsu.edu]

- 12. Methanol | CH3OH | CID 887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Methanol: Physical properties | Michael Pilgaard's Web Chemistry [pilgaard.info]

- 14. ncdoi.com [ncdoi.com]

- 15. Ethanol: Physical, chemical properties and uses — lesson. Science State Board, Class 10. [yaclass.in]

- 16. Ethanol - Wikipedia [en.wikipedia.org]

- 17. Ethanol (ethyl alcohol) - DCCEEW [dcceew.gov.au]

- 18. Ethyl Alcohol [macro.lsu.edu]

- 19. What is Acetone? Understanding Its Chemical Properties and Uses [elchemy.com]

- 20. Acetone | Structure, Properties & Uses - Lesson | Study.com [study.com]

- 21. atsdr.cdc.gov [atsdr.cdc.gov]

- 22. Acetone | 67-64-1 [chemicalbook.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Acetonitrile Solvent Properties [macro.lsu.edu]

- 26. Acetonitrile | Structure, Formula & Properties | Study.com [study.com]

- 27. Acetonitrile | CH3CN | CID 6342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 28. chinaamines.com [chinaamines.com]

- 29. adityadyechem.com [adityadyechem.com]

- 30. Tetrahydrofuran Solvent Properties [macro.lsu.edu]

- 31. Tetrahydrofuran | Fisher Scientific [fishersci.com]

- 32. Tetrahydrofuran - Wikipedia [en.wikipedia.org]

- 33. Dichloromethane (CH2Cl2): Structure, Properties, Uses & Safety [vedantu.com]

- 34. Dichloromethane Solvent Properties [macro.lsu.edu]

- 35. Dichloromethane - Wikipedia [en.wikipedia.org]

- 36. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 37. byjus.com [byjus.com]

A Technical Guide to the Spectroscopic Characterization of N,N'-Ethylenebisbenzamide

This guide provides an in-depth analysis of the spectroscopic data for N,N'-ethylenebisbenzamide, a molecule of interest in coordination chemistry and material science.[1] We will delve into the principles and experimental acquisition of ¹H NMR, ¹³C NMR, and IR spectroscopy, offering a comprehensive interpretation of the spectral data to elucidate and confirm the molecular structure of N,N'-ethylenebisbenzamide. This document is intended for researchers, scientists, and professionals in drug development and related fields who utilize spectroscopic techniques for molecular characterization.

Introduction

N,N'-ethylenebisbenzamide (CAS Registry Number 644-33-7) is a symmetrical molecule featuring two benzamide moieties linked by an ethylene bridge.[2] Its structure lends itself to applications as a gelling agent, thickener in lubricants, and as a corrosion inhibitor.[1] Furthermore, it serves as a precursor in the synthesis of more complex ligands for coordination chemistry.[1] Accurate structural confirmation is paramount for these applications, and a combination of spectroscopic techniques provides a robust and non-destructive method for this purpose. This guide will walk through the theoretical underpinnings and practical application of ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy in the context of N,N'-ethylenebisbenzamide.

¹H NMR Spectroscopy: Elucidating the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique that provides information about the chemical environment of hydrogen atoms within a molecule. By analyzing chemical shifts, signal integrations, and splitting patterns, we can deduce the connectivity and spatial arrangement of protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: A 5-10 mg sample of N,N'-ethylenebisbenzamide is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals from the solvent itself.

-

Instrument Setup: The NMR tube is placed in the spectrometer. Standard acquisition parameters for a ¹H NMR experiment are set, including the spectral width, number of scans, and relaxation delay. For a routine spectrum, 8 to 16 scans are typically sufficient.

-

Data Acquisition: The experiment is initiated, and the free induction decay (FID) signal is recorded.

-

Data Processing: The FID is subjected to a Fourier transform to convert the time-domain data into the frequency-domain spectrum. Phase and baseline corrections are applied to obtain a clear and interpretable spectrum. Chemical shifts are referenced to an internal standard, commonly tetramethylsilane (TMS) at 0.00 ppm.

Caption: A schematic overview of the ¹H NMR experimental workflow.

¹H NMR Data and Interpretation

While a definitive, published ¹H NMR spectrum for N,N'-ethylenebisbenzamide was not found in the immediate search, we can predict the expected signals based on its symmetrical structure and data from analogous compounds like N-benzylbenzamide.[3]

Predicted ¹H NMR Data for N,N'-Ethylenebisbenzamide

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~3.6-3.8 | s | 4H | -CH₂-CH₂- (ethylene bridge) |

| b | ~7.4-7.6 | m | 6H | Aromatic H (meta- and para-positions) |

| c | ~7.8-8.0 | m | 4H | Aromatic H (ortho-positions) |

| d | ~8.0-8.5 | br s | 2H | -NH- (amide protons) |

Note: Predicted values are based on the analysis of similar structures and general principles of NMR spectroscopy.

Interpretation:

-

Ethylene Bridge (-CH₂-CH₂-): Due to the molecule's symmetry, the four protons of the ethylene bridge are chemically equivalent. They are expected to appear as a single, sharp singlet (s) in the region of 3.6-3.8 ppm. The absence of coupling is due to their equivalence.

-

Aromatic Protons: The ten protons on the two phenyl rings will be found in the aromatic region of the spectrum (typically 6.5-8.5 ppm).[4] The protons ortho to the carbonyl group are the most deshielded due to the electron-withdrawing nature of the amide and will appear furthest downfield (~7.8-8.0 ppm). The meta and para protons will resonate at slightly higher fields (~7.4-7.6 ppm). The signals for the aromatic protons will likely appear as complex multiplets (m) due to spin-spin coupling between adjacent protons on the ring.[4]

-

Amide Protons (-NH-): The two amide protons are equivalent and are expected to appear as a broad singlet (br s) at a downfield chemical shift (~8.0-8.5 ppm). The broadness of this signal is often due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. Each unique carbon atom gives rise to a distinct signal in the spectrum, allowing for a "map" of the carbon framework.

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with a few key differences:

-

Sample Preparation: A more concentrated sample (20-50 mg) is often required due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup: The spectrometer is tuned to the ¹³C frequency. Broadband proton decoupling is typically employed to simplify the spectrum by removing C-H coupling, resulting in a spectrum where each unique carbon appears as a singlet.

-

Data Acquisition: A larger number of scans (hundreds to thousands) is generally needed to achieve a good signal-to-noise ratio.

-

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, and the spectrum is phased and baseline corrected.

Caption: A schematic overview of the ¹³C NMR experimental workflow.

¹³C NMR Data and Interpretation

SpectraBase indicates the availability of a ¹³C NMR spectrum for N,N'-ethylenebisbenzamide.[4] Based on the symmetrical structure and data for analogous compounds like N-benzylbenzamide, we can predict the expected chemical shifts.[3]

Predicted ¹³C NMR Data for N,N'-Ethylenebisbenzamide

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~40 | -CH₂- (ethylene bridge) |

| 2 | ~127 | Aromatic CH (ortho) |

| 3 | ~128 | Aromatic CH (meta) |

| 4 | ~131 | Aromatic CH (para) |

| 5 | ~134 | Aromatic C (ipso, attached to C=O) |

| 6 | ~167 | -C=O (amide carbonyl) |

Note: Predicted values are based on the analysis of similar structures and general principles of NMR spectroscopy.

Interpretation:

-

Ethylene Bridge (-CH₂-): The two equivalent carbons of the ethylene bridge are expected to appear at a relatively high field, around 40 ppm.

-

Aromatic Carbons: Due to symmetry, we expect to see four signals for the ten aromatic carbons. The two ipso-carbons (attached to the carbonyl groups) will have a distinct chemical shift. The four ortho-carbons will be equivalent, as will the four meta-carbons and the two para-carbons. These will appear in the typical aromatic region of 120-150 ppm.[5]

-

Amide Carbonyl (-C=O): The two equivalent carbonyl carbons will be the most deshielded and will appear at the lowest field, typically in the range of 160-180 ppm for amides.[3]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. Different types of bonds absorb infrared radiation at characteristic frequencies.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample like N,N'-ethylenebisbenzamide, the most common method is to prepare a potassium bromide (KBr) pellet. A small amount of the sample is finely ground with dry KBr powder and then pressed into a thin, transparent disk.

-

Instrument Setup: The KBr pellet is placed in the sample holder of the IR spectrometer. A background spectrum of the empty spectrometer is typically run first.

-

Data Acquisition: The IR beam is passed through the sample, and the detector measures the amount of light that is transmitted at each frequency.

-

Data Processing: The resulting spectrum is typically plotted as transmittance versus wavenumber (cm⁻¹).

Caption: A schematic overview of the IR spectroscopy experimental workflow.

IR Data and Interpretation

An IR spectrum for N,N'-ethylenebisbenzamide is available from the NIST Chemistry WebBook.[2] The key absorption bands are summarized and interpreted below.

IR Absorption Data for N,N'-Ethylenebisbenzamide

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, sharp | N-H stretch (secondary amide) |

| ~3060 | Medium | Aromatic C-H stretch |

| ~2940 | Medium | Aliphatic C-H stretch |

| ~1635 | Strong, sharp | C=O stretch (Amide I band) |

| ~1540 | Strong, sharp | N-H bend and C-N stretch (Amide II band) |

| ~1480, ~1440 | Medium | Aromatic C=C in-ring stretches |

| ~720, ~690 | Strong | Aromatic C-H out-of-plane bend |

Source: Based on the spectrum from the NIST Chemistry WebBook.[2]

Interpretation:

-

N-H Stretch: The strong, sharp absorption at approximately 3300 cm⁻¹ is characteristic of the N-H stretching vibration in a secondary amide. The sharpness of this peak, as opposed to the broader O-H stretch of alcohols, is a key distinguishing feature.

-

C-H Stretches: The bands just above 3000 cm⁻¹ (~3060 cm⁻¹) are indicative of C-H stretching in the aromatic rings, while the absorptions just below 3000 cm⁻¹ (~2940 cm⁻¹) correspond to the C-H stretching of the aliphatic ethylene bridge.[4]

-

Amide I Band (C=O Stretch): The very strong and sharp peak around 1635 cm⁻¹ is the characteristic carbonyl (C=O) stretch of an amide. Its position at a lower frequency compared to ketones or esters is due to the resonance delocalization of the nitrogen lone pair, which weakens the C=O double bond.

-

Amide II Band (N-H Bend): The strong absorption around 1540 cm⁻¹ is the Amide II band, which arises from a combination of N-H in-plane bending and C-N stretching vibrations. This band is a hallmark of secondary amides.

-

Aromatic C=C Stretches: The absorptions in the 1440-1480 cm⁻¹ region are due to the in-ring C=C stretching vibrations of the phenyl groups.

-

Aromatic C-H Bends: The strong bands around 690 cm⁻¹ and 720 cm⁻¹ are characteristic of out-of-plane C-H bending for a monosubstituted benzene ring.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a comprehensive and unambiguous structural confirmation of N,N'-ethylenebisbenzamide. IR spectroscopy confirms the presence of key functional groups, namely the secondary amide and the aromatic rings. ¹H and ¹³C NMR spectroscopy provide a detailed map of the proton and carbon skeletons, respectively, confirming the symmetrical nature of the molecule and the connectivity of its constituent parts. This multi-technique approach ensures the identity and purity of the compound, which is essential for its reliable use in research and industrial applications.

References

-

Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

-

University of Calgary. (n.d.). Ch20: Spectroscopy Analysis : Amides. [Link]

-

NIST. (n.d.). N',n''-ethylene bis benzamide. NIST Chemistry WebBook. [Link]

-

Interpreting Aromatic NMR Signals - YouTube. (2021, March 24). [Video file]. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds VI: Introduction to Amides. Spectroscopy Online. [Link]

-

University of Colorado Boulder. (n.d.). Aromatics. Organic Chemistry at CU Boulder. [Link]

-

Chemistry Steps. (n.d.). Interpreting IR Spectra. [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

SpectraBase. (n.d.). N,N'-Ethylenebisbenzamide. [Link]

-

PubChem. (n.d.). N,N'-Ethylenebisbenzamide. [Link]

-

ResearchGate. (2021, February 23). Synthesis, characterization, in vitro biological and molecular docking evaluation of N,N'-(ethane-1,2-diyl)bis(benzamides). [Link]

Sources

A Comprehensive Technical Guide to the Applications of N,N'-Ethylenebisbenzamide in Polymer Science

Abstract

N,N'-Ethylenebisbenzamide (EBB) is a multifunctional additive that has garnered significant interest within the field of polymer science. Its unique chemical structure, characterized by a central ethylene diamine core flanked by two benzamide groups, imparts a combination of polarity, rigidity, and the capacity for hydrogen bonding. These features enable EBB to serve diverse roles, including as a processing aid, a nucleating agent, and a slip agent in a variety of polymer systems. This technical guide provides an in-depth exploration of the fundamental mechanisms, practical applications, and performance benefits of incorporating EBB into polymers. It is intended for researchers, scientists, and professionals in polymer processing and material development, offering both theoretical insights and actionable experimental protocols.

Introduction to N,N'-Ethylenebisbenzamide (EBB)

N,N'-Ethylenebisbenzamide, with a melting point of approximately 242°C and low solubility in water, is a solid organic compound well-suited for high-temperature polymer processing.[1] Its molecular structure allows it to interact with polymer chains in several ways, influencing melt rheology, crystallization kinetics, and surface properties. The versatility of EBB stems from its ability to act as both an internal and external lubricant, a nucleating agent by providing surfaces for crystal growth, and a potential monomer in the synthesis of novel polyamides.[1][2][3]

EBB as a Processing Aid and Lubricant

One of the primary applications of EBB is as a processing aid, particularly in rigid and flexible Polyvinyl Chloride (PVC) formulations.[4][5][6] Processing aids are crucial for improving the melt processability of polymers by promoting fusion, enhancing melt homogeneity, and controlling rheological properties.[6]

Mechanism of Action

In PVC processing, EBB functions as both an internal and external lubricant.

-

Internal Lubrication: At processing temperatures, EBB can improve the flow of the polymer melt. Its molecular structure allows it to reduce the intermolecular friction between PVC chains, thereby lowering the melt viscosity. This facilitates a more uniform and faster melting process.

-

External Lubrication: EBB can migrate to the interface between the polymer melt and the hot metal surfaces of processing equipment (e.g., extruders, molds). This migration forms a lubricating layer that prevents the polymer from sticking to the machinery, reducing processing torque and improving the surface finish of the final product.

Workflow for Evaluating EBB as a Processing Aid

The following diagram outlines the workflow for assessing the impact of EBB on the processability of a polymer.

Caption: Workflow for evaluating EBB as a processing aid.

Experimental Protocol: Melt Flow Index (MFI) Testing

Objective: To quantify the effect of EBB on the melt flow properties of a polymer. A higher MFI value generally indicates lower melt viscosity and easier flow.[7]

Standard: ASTM D1238 or ISO 1133.[8][9]

Methodology:

-

Sample Preparation: Prepare polymer compounds with varying concentrations of EBB (e.g., 0, 0.5, 1.0, 1.5, 2.0 parts per hundred resin - phr) via melt blending.[10] Ensure the samples are thoroughly dried to prevent hydrolytic degradation during testing.

-

Instrument Setup: Set the temperature of the MFI tester barrel and the test load according to the standard for the specific polymer being tested.[7]

-

Testing:

-

Load a specified amount of the polymer sample into the heated barrel.

-

Allow the material to preheat for a designated time to reach thermal equilibrium.

-

Apply the specified weight to the piston, forcing the molten polymer to extrude through a capillary die.[10]

-

Collect the extrudate over a fixed period.[10]

-

Weigh the collected extrudate.

-

-

Calculation: Calculate the MFI in grams per 10 minutes (g/10 min) using the formula: MFI = (mass of extrudate in grams / time of extrusion in minutes) * 10.[7]

Expected Outcome: An increase in the concentration of EBB is expected to result in a higher MFI, demonstrating its effectiveness as a flow promoter.

EBB as a Nucleating Agent

EBB can act as a heterogeneous nucleating agent in semi-crystalline polymers like polyolefins and polyesters.[3][11] Nucleating agents accelerate the crystallization process by providing surfaces where polymer chains can align and form ordered crystalline structures.[11][12]

Mechanism of Action

During the cooling of a polymer melt, EBB, being a solid at these temperatures, presents a high-energy surface that is favorable for the initiation of crystal growth. This leads to:

-

Increased Crystallization Temperature (Tc): The polymer begins to crystallize at a higher temperature than it would without the nucleating agent.[12]

-

Faster Crystallization Rate: The presence of numerous nucleation sites accelerates the overall crystallization process.[3]

-

Finer Spherulite Structure: A higher density of nuclei results in the formation of smaller, more numerous spherulites (crystalline domains).

These changes in crystallization behavior can lead to improved mechanical properties such as increased stiffness (flexural modulus) and heat deflection temperature, as well as enhanced optical properties like clarity in some polymers.[3][11]

Workflow for Evaluating EBB as a Nucleating Agent

Caption: Workflow for evaluating EBB as a nucleating agent.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Objective: To determine the effect of EBB on the crystallization temperature (Tc) and the degree of crystallinity of a polymer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the EBB-containing polymer sample into an aluminum DSC pan.

-

DSC Program:

-

First Heating Scan: Heat the sample from ambient temperature to well above its melting point (e.g., 200°C for PLA) at a controlled rate (e.g., 10°C/min) to erase any prior thermal history.[13][14]

-

Isothermal Hold: Hold the sample at this temperature for a few minutes (e.g., 5 minutes) to ensure complete melting.[13]

-

Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to observe the crystallization behavior. The peak of the exothermic crystallization event is the crystallization temperature (Tc).[13][15]

-

Second Heating Scan: Reheat the sample at the same controlled rate to observe the melting behavior of the newly formed crystalline structure.

-

-

Data Analysis:

-

Determine the onset and peak of the crystallization exotherm from the cooling scan to find Tc.

-

Calculate the percent crystallinity (%Xc) from the second heating scan using the formula: %Xc = (ΔHm / ΔHm°) * 100 where ΔHm is the measured heat of fusion of the sample and ΔHm° is the theoretical heat of fusion for a 100% crystalline polymer.

-

Expected Outcome: The addition of EBB should result in a higher Tc and potentially a higher degree of crystallinity compared to the neat polymer.

EBB as a Slip and Anti-Blocking Agent

In polymer films, "slip" refers to the reduction of friction between two film surfaces, while "anti-blocking" prevents the films from adhering to each other. EBB can be an effective additive for these purposes.

Mechanism of Action

When incorporated into a polymer, EBB has a tendency to migrate to the surface of the film during processing and cooling. This surface layer of EBB molecules reduces the contact area between the polymer surfaces and provides a low-friction interface. This "blooming" effect is crucial for applications in packaging where easy handling and processing of films are required.

Experimental Protocol: Coefficient of Friction (CoF) Testing

Objective: To measure the static and kinetic coefficient of friction of polymer films containing EBB.

Standard: ASTM D1894 or ISO 8295.[16][17]

Methodology:

-

Sample Preparation: Produce polymer films of a controlled thickness with varying concentrations of EBB.

-

Instrument Setup: A CoF tester typically consists of a flat plane and a sled of a known weight.[16]

-

Testing:

-

Secure a piece of the film to the stationary plane.

-

Wrap another piece of the film around the sled.

-

Place the sled on the film-covered plane.

-

The instrument pulls the sled at a constant speed and measures the force required to initiate motion (for static CoF) and to maintain motion (for kinetic CoF).[18]

-

-

Calculation: The CoF is calculated as the ratio of the frictional force to the normal force (the weight of the sled).[17]

Expected Outcome: Increased concentrations of EBB should lead to a reduction in both the static and kinetic coefficients of friction.

EBB as a Monomer for Polyamide Synthesis

Beyond its role as an additive, the diamide structure of EBB makes it a potential building block for the synthesis of novel polyamides. By modifying the benzoyl groups with reactive functionalities (e.g., amino groups), EBB derivatives can be used as diamine monomers.

Synthetic Approach

A derivative such as N,N'-bis(aminobenzoyl)ethylenediamine can be synthesized and then polymerized with a dicarboxylic acid or its derivative (e.g., a diacid chloride) via condensation polymerization to form a polyamide.[2][19]

Caption: Synthesis of polyamides using an EBB derivative.

The properties of the resulting polyamides, such as thermal stability, solubility, and mechanical strength, would be influenced by the rigid benzamide units and the flexible ethylene linkage inherited from the EBB core.[2]

Summary of EBB's Effects on Polymer Properties

The following table summarizes the expected impact of adding N,N'-Ethylenebisbenzamide to various polymer systems.

| Application Area | Property Measured | Expected Effect of EBB | Relevant Test Standard |

| Processing Aid | Melt Flow Index (MFI) | Increase | ASTM D1238, ISO 1133 |

| Processing Torque | Decrease | Torque Rheometry | |

| Surface Finish | Improved Gloss/Smoothness | Visual/Glossmeter | |

| Nucleating Agent | Crystallization Temp. (Tc) | Increase | DSC |

| Degree of Crystallinity | Increase | DSC | |

| Flexural Modulus | Increase | ASTM D790 | |

| Heat Deflection Temp. | Increase | ASTM D648 | |

| Slip/Anti-Block | Coefficient of Friction | Decrease | ASTM D1894, ISO 8295 |

Conclusion

N,N'-Ethylenebisbenzamide is a highly effective and versatile additive in polymer science. Its ability to function as a processing aid, nucleating agent, and slip agent makes it a valuable tool for optimizing the processing and performance of a wide range of polymers. By understanding the underlying mechanisms of its action and employing standardized testing protocols, researchers and engineers can effectively leverage EBB to develop materials with enhanced properties for various applications. Furthermore, its potential as a monomeric unit opens avenues for the creation of novel high-performance polyamides.

References

-

Coefficient of Friction Testing: Procedure, Application, Benefits, and Challenges | Xometry. (2024-02-13). [Link]

-

How to Measure Melt Flow Index and Why is MFI Tester Important? - Testronix. (2022-07-01). [Link]

-

Melt Flow Index Testing: Methods, Standards, and Applications. (2025-09-19). [Link]

-

How to Measure Coefficient of Friction of Plastic Films - Presto - Testing Instruments. [Link]

-

Melt Flow Index Tester: Polymer Testing Process Explained - Perfect Group India. (2025-09-18). [Link]

-

Coefficient of Friction Testing for Plastics, Films, and Packaging Materials - WorldofTest.com. (2024-11-04). [Link]

-

How to Measure Melt Flow Index (MFI) - AZoM. (2023-10-26). [Link]

-

Measurement of Friction Coefficients of Films - Shimadzu (Europe). [Link]

-

Quantitative DSC Assessment of the Polymorph-Specific Crystallinity of Poly(Lactic Acid) and the Impact of a Self-Assembling Nucleating Agent and PEG Plasticizer - MDPI. [Link]

-

ISO 8295: Coefficient of friction plastic - ZwickRoell. [Link]

-

Synthesis and Properties of New Soluble Aromatic Polyamides and Polyimides on the Basis of N,N'-Bis. [Link]

-

Investigation of Polymers with Differential Scanning Calorimetry Contents. [Link]

-

Experimental Protocols for Polymeric Binder Selection in the Binder Jetting of Metallic Particles in Three-Dimensional Printing - PolyPublie. [Link]

-

Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties - NC State University Libraries. [Link]

-

Differential Scanning Calorimetry – Thermal Fractionation Techniques for Polymer Characterization – Faster Throughput with the Discovery X3 DSC - TA Instruments. [Link]

-

Using Differential Scanning Calorimetry to Characterize Polymers - AZoM. (2018-03-22). [Link]

-

Synthesis of Polyamides from - YouTube. (2014-10-08). [Link]

-

Nucleating and clarifying agents for polyolefins | Request PDF - ResearchGate. (2025-08-06). [Link]

- EP1991612B1 - Nucleating agent additive compositions and methods - Google P

-

PVC Processing Aid - Shandong Novista Chemicals. [Link]

-

Processing Aids | Kaneka. [Link]

-

Effects of Nanofibrillar Nucleating Agent and Process Conditions on the Crystallization Behavior and Mechanical Properties of Isotactic Polypropylene - MDPI. [Link]

-

Acrylic Processing Aids | Dow Inc. [Link]

-

Nucleating Agents and Clarifiers for plastics | amfine.com. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 3. researchgate.net [researchgate.net]

- 4. kaneka.be [kaneka.be]

- 5. Processing Aid,High Molecular Weight Processing Aid,Transparent Processing Aid Manufacturer in China [novistachem.com]

- 6. dow.com [dow.com]

- 7. Melt Flow Index Testing: Methods, Standards, and Applications [prestogroup.com]

- 8. How to Measure Melt Flow Index and Why is MFI Tester Important? [testronixinstruments.com]

- 9. specialchem.com [specialchem.com]

- 10. Melt Flow Index Tester: Polymer Testing Process Explained [perfectgroupindia.co.in]

- 11. Nucleating Agents and Clarifiers for plastics | amfine.com [amfine.com]

- 12. EP1991612B1 - Nucleating agent additive compositions and methods - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

- 14. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 15. Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties – Advances in Polymer Science [ncstate.pressbooks.pub]

- 16. xometry.com [xometry.com]

- 17. zwickroell.com [zwickroell.com]

- 18. worldoftest.com [worldoftest.com]

- 19. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Coordination Chemistry of N,N'-Ethylenebis(benzamide) with Metal Ions

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-ethylenebis(benzamide) (EBB) is a versatile and sterically flexible ligand whose coordination chemistry holds significant potential, yet remains less explored than its Schiff base analogue, salen. This guide provides a comprehensive technical overview of EBB, detailing its synthesis, structural characteristics, and its diverse potential for coordinating with metal ions. We delve into the critical aspects of synthesizing and characterizing EBB-metal complexes, offering field-proven insights into experimental design and data interpretation. By examining the ligand's potential as a neutral O,O'-bidentate or a dianionic N,N',O,O'-tetradentate chelator, this paper lays the groundwork for its application in catalysis, materials science, and, most notably, the development of novel therapeutic agents.

The Ligand: N,N'-Ethylenebis(benzamide) (EBB)

N,N'-ethylenebis(benzamide), with the chemical formula C₁₆H₁₆N₂O₂ and a molecular weight of 268.31 g/mol , is a symmetrical molecule featuring a central ethylene bridge linking two benzamide functional groups.[1] This structure is fundamental to its role as a ligand in coordination chemistry.

Structural & Electronic Profile

The key to EBB's coordination potential lies in its functional groups:

-

Amide Groups: Each of the two amide groups contains two potential donor sites: the carbonyl oxygen and the amide nitrogen.

-

Carbonyl Oxygen: The oxygen atom is a hard donor, readily available for coordination to a metal center in the ligand's neutral form.

-

Amide Nitrogen: The nitrogen atom's lone pair is involved in resonance with the carbonyl group, making it a weaker donor in the neutral state. However, upon deprotonation of the N-H proton (typically in the presence of a base), the nitrogen becomes a potent anionic donor.

-

Ethylene Bridge: The -(CH₂)₂- linker provides significant conformational flexibility, allowing the two benzamide moieties to rotate and position the donor atoms to accommodate the geometric preferences of various metal ions. This flexibility enables it to act as a chelating agent, forming stable five-membered rings upon coordination.

Synthesis of N,N'-Ethylenebis(benzamide)

The synthesis of EBB is a straightforward and high-yielding process, typically achieved via the Schotten-Baumann reaction. This method involves the acylation of a primary amine with an acyl chloride in the presence of a base.

Rationale for Experimental Choices:

-

Reactants: Ethylenediamine serves as the diamine core, while benzoyl chloride provides the benzoyl groups. A 1:2 molar ratio of ethylenediamine to benzoyl chloride is crucial for disubstitution.

-

Solvent & Base: The reaction is often performed in a two-phase system (e.g., dichloromethane and aqueous sodium hydroxide) or in a polar aprotic solvent with an organic base like pyridine or triethylamine. The base is essential to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

-

Temperature Control: The reaction is exothermic. Maintaining a low temperature (0-5 °C) during the addition of benzoyl chloride is critical to control the reaction rate and minimize side reactions.

Detailed Experimental Protocol: Synthesis of EBB

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethylenediamine (1.0 eq) in 50 mL of dichloromethane (DCM). Add 3.0 equivalents of triethylamine. Cool the flask in an ice bath to 0 °C.

-

Acylation: While stirring vigorously, add a solution of benzoyl chloride (2.2 eq) in 25 mL of DCM dropwise to the cooled amine solution over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 8-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude white solid can be purified by recrystallization from hot ethanol or an ethanol/water mixture to yield pure N,N'-ethylenebis(benzamide) as white crystals.

-

Characterization: Confirm the product's identity and purity using melting point determination (literature M.P.: ~242 °C), FT-IR, and ¹H NMR spectroscopy.

Coordination Chemistry with Metal Ions

The versatility of EBB as a ligand stems from its ability to adopt different coordination modes, which is primarily dictated by the reaction conditions (e.g., pH) and the nature of the metal ion.

Potential Coordination Modes

EBB can coordinate to metal ions in several ways, making it a highly adaptable ligand.

-

Mode A: Neutral O,O'-Bidentate Coordination: In neutral or acidic conditions, the amide oxygens act as the primary donor sites. The ligand coordinates as a neutral bidentate chelator, forming a seven-membered chelate ring. It can also act as a bridging ligand between two metal centers using its two oxygen donors.

-

Mode B: Dianionic N,N',O,O'-Tetradentate Coordination: In the presence of a strong base, the two amide protons can be removed. This generates a dianionic ligand where all four potential donor atoms (two nitrogens and two oxygens) can bind to a single metal center. This tetradentate chelation results in a highly stable complex with three chelate rings (5, 5, and 5-membered), a structural motif well-known for conferring high thermodynamic stability (the chelate effect).

Caption: Potential coordination modes of the EBB ligand with a metal ion.

Synthesis of Metal Complexes

The synthesis of EBB-metal complexes generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Generalized Experimental Protocol: Synthesis of an EBB-Metal(II) Complex

-

Ligand Solution: Dissolve N,N'-ethylenebis(benzamide) (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or DMF) with gentle heating.

-

Deprotonation (for Mode B): To synthesize the dianionic complex, add a solution of a base such as sodium ethoxide or potassium hydroxide (2.0 eq) to the ligand solution and stir for 30 minutes. This step is omitted for the synthesis of neutral complexes.

-

Metal Salt Addition: In a separate flask, dissolve the metal(II) salt (e.g., CuCl₂, Ni(OAc)₂, Zn(NO₃)₂) (1.0 eq) in the same solvent. Add this metal salt solution dropwise to the ligand solution.

-

Complexation: Reflux the resulting mixture for 2-4 hours. The formation of a precipitate often indicates the creation of the complex.

-

Isolation: Cool the reaction mixture to room temperature. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold solvent to remove unreacted starting materials, followed by a non-coordinating solvent like diethyl ether, and dry in a vacuum desiccator.

-

Characterization: Analyze the complex using elemental analysis, FT-IR, UV-Vis spectroscopy, and magnetic susceptibility measurements to confirm its structure and properties.

Characterization of EBB-Metal Complexes

A multi-technique approach is essential for the unambiguous characterization of newly synthesized coordination complexes.

Caption: Experimental workflow for synthesis and characterization of EBB complexes.

Spectroscopic Techniques

FT-IR Spectroscopy: This is the first and most powerful tool for confirming coordination. The key is to compare the spectrum of the complex with that of the free ligand.

| Vibrational Mode | Free Ligand (EBB) Approx. Freq. (cm⁻¹) | Change Upon Coordination | Rationale |

| ν(N-H) | 3300-3200 | Disappears | Indicates deprotonation of the amide nitrogen for N,O-coordination. |